

# An In-depth Technical Guide to Hydrobenzamide (CAS 92-29-5)

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## Compound of Interest

Compound Name: Hydrobenzamide

Cat. No.: B1588721

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## Abstract

**Hydrobenzamide**, also known by its IUPAC name 1-Phenyl-N,N'-bis(phenylmethylene)methanediamine, is a crystalline solid with the chemical formula  $C_{21}H_{18}N_2$ . It is a key intermediate in organic synthesis, primarily formed through the condensation of benzaldehyde and ammonia. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. Additionally, it explores the potential applications of **hydrobenzamide** and its derivatives in medicinal chemistry and drug development, supported by diagrams of relevant chemical transformations and potential logical workflows for its utilization in research.

## Chemical and Physical Properties

**Hydrobenzamide** is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	92-29-5	[1]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> N <sub>2</sub>	[1]
Molecular Weight	298.39 g/mol	[1]
Melting Point	101-110 °C	
Boiling Point	422.6 °C at 760 mmHg (Predicted)	
Appearance	White to off-white crystalline powder	
Solubility	Insoluble in water, soluble in alcohol and other organic solvents.	
IUPAC Name	1-Phenyl-N,N'-bis(phenylmethylene)methane diamine	[1]

## Synthesis of Hydrobenzamide

**Hydrobenzamide** is synthesized via the condensation reaction of three equivalents of benzaldehyde with two equivalents of ammonia.[2] Several protocols have been reported, with variations in reaction time, temperature, and the use of catalysts or specialized equipment.

### Classical Synthesis Protocol

This method involves the reaction of benzaldehyde with concentrated ammonium hydroxide at room temperature.

Experimental Protocol:

- In a stoppered flask, combine 5 mL of benzaldehyde and 25 mL of concentrated ammonium hydroxide solution.
- Allow the flask to stand at room temperature for 2 days.

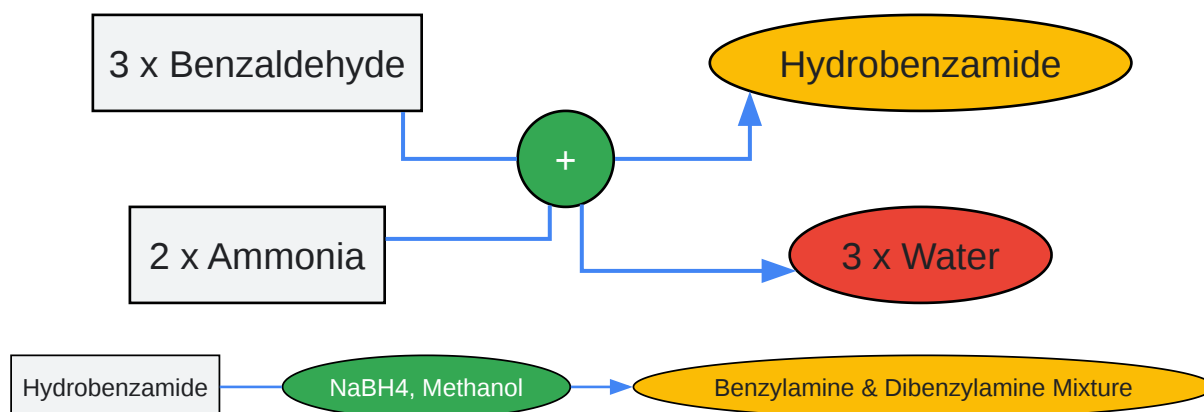
- Crystals of **hydrobenzamide** will separate from the solution.
- Filter the crystals, wash with water, and recrystallize from alcohol.
- The expected yield is approximately 90% (4.2 g).

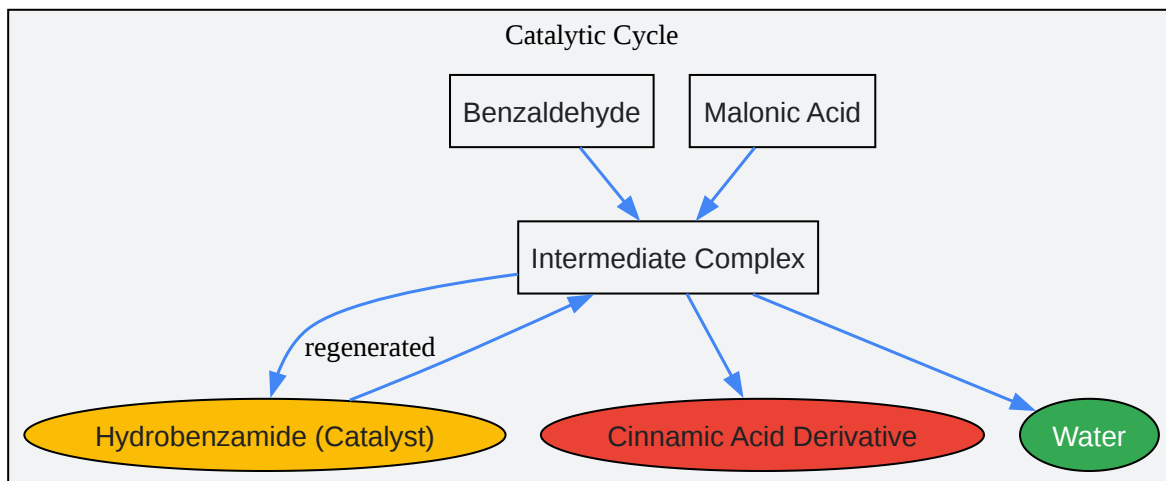
## Optimized High-Yield Synthesis Protocol

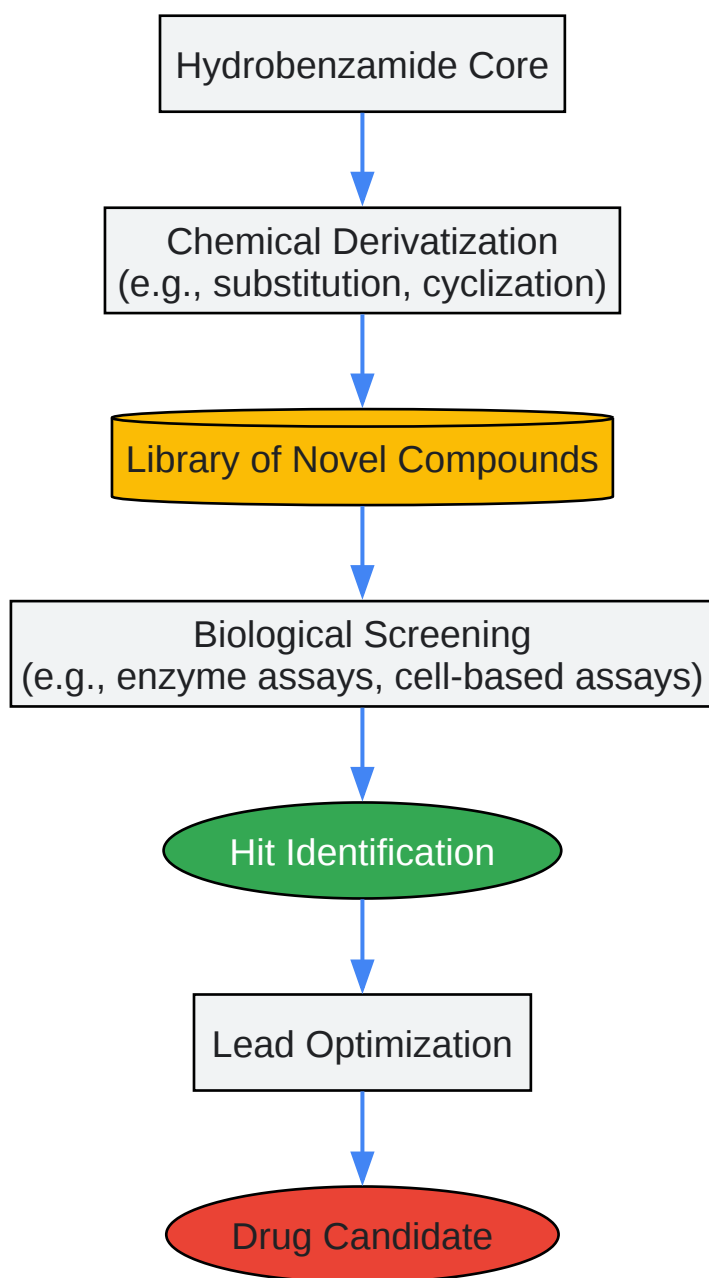
This protocol utilizes isopropanol as a solvent and mechanical stirring to achieve a higher yield.

Experimental Protocol:

- To a 3 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 1 L of concentrated ammonium hydroxide (approx. 30%).
- In a separate beaker, prepare a solution of 265 g (2.50 mol) of benzaldehyde in 500 mL of 2-propanol.
- Add the benzaldehyde solution to the ammonium hydroxide in one portion.
- Stir the mixture vigorously at approximately 22 °C for 43 hours.
- Filter the resulting slurry and wash the filter cake with 1 L of water.
- Dry the product in vacuo to obtain **hydrobenzamide** as a white solid.
- The expected yield is approximately 97.4% (242.4 g) with a melting point of 100-102 °C.







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## References

- 1. Hydrobenzamide | C<sub>21</sub>H<sub>18</sub>N<sub>2</sub> | CID 9566477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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